molecular formula C15H24N4OS2 B6471947 4-{1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidine-3-carbonyl}thiomorpholine CAS No. 2640960-96-7

4-{1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidine-3-carbonyl}thiomorpholine

Cat. No.: B6471947
CAS No.: 2640960-96-7
M. Wt: 340.5 g/mol
InChI Key: GACAGLAJSQKVHB-UHFFFAOYSA-N
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Description

The compound 4-{1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidine-3-carbonyl}thiomorpholine is a fascinating chemical entity with a complex structure. This compound contains several functional groups including a thiadiazole ring, piperidine, and thiomorpholine, making it a valuable subject of study in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidine-3-carbonyl}thiomorpholine typically involves the condensation of a thiadiazole derivative with a piperidine compound. The reaction conditions often require the use of catalysts and specific temperatures to ensure high yields and purity of the product.

Industrial Production Methods: On an industrial scale, the production methods might involve multi-step synthesis processes where each intermediate is carefully purified before proceeding to the next step. The use of automated reactors and continuous flow systems could be employed to streamline the production and increase efficiency.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The thiadiazole ring can undergo oxidation, potentially forming sulfoxides or sulfones under specific conditions.

  • Reduction: The compound can be reduced to yield various derivatives, depending on the reduction agents used.

  • Substitution: The piperidine ring allows for various substitution reactions, providing pathways to create a range of analogs with different properties.

Common Reagents and Conditions:

  • Oxidizing agents: Such as hydrogen peroxide, KMnO₄.

  • Reducing agents: Such as LiAlH₄, NaBH₄.

  • Substitution reagents: Alkyl halides, acyl halides.

Major Products:

  • Oxidation products include sulfoxides and sulfones.

  • Reduction products could include different hydrogenated derivatives.

  • Substitution products would depend on the specific substituent introduced.

Scientific Research Applications

In Chemistry: This compound can serve as a precursor for synthesizing other complex molecules, particularly those with applications in material science and catalysis.

In Biology: Its unique structure allows it to act as a probe for studying enzyme activities and receptor-ligand interactions.

In Medicine: Research has investigated its potential as a pharmacological agent due to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways.

In Industry: The compound’s stability and reactivity make it useful in creating specialty chemicals and advanced materials.

Mechanism of Action

The compound’s mechanism of action involves interactions at the molecular level, particularly with specific enzymes or receptors. The piperidine moiety can target neurotransmitter systems, while the thiadiazole ring may interact with sulfur-containing biological pathways. These interactions can modulate biochemical processes, making the compound valuable for therapeutic or diagnostic purposes.

Comparison with Similar Compounds

Similar compounds include:

  • 4-{1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidine-3-carbonyl}thiomorpholine

  • 4-{1-[3-(propan-2-yl)-1,2,4-triazol-5-yl]piperidine-3-carbonyl}thiomorpholine

Uniqueness: The thiadiazole ring in 4-{1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidine-3-carbonyl}thiomorpholine provides distinctive sulfur chemistry that is not present in oxadiazole or triazole derivatives, offering unique reactivity and potential biological activities.

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Properties

IUPAC Name

[1-(3-propan-2-yl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4OS2/c1-11(2)13-16-15(22-17-13)19-5-3-4-12(10-19)14(20)18-6-8-21-9-7-18/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACAGLAJSQKVHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NSC(=N1)N2CCCC(C2)C(=O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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